6-Aminohexan-3-ol hydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Industrial Applications
6-Aminohexanoic acid, a derivative of 6-Aminohexan-3-ol hydrochloride, plays a critical role in chemical synthesis, particularly in the production of modified peptides and polyamide synthetic fibers like nylon. Its hydrophobic and flexible structure makes it suitable for use as a linker in various biologically active structures, contributing significantly to molecular design in the chemical industry (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Enzymatic Research and Biodegradation
The study of 6-aminohexanoic-acid-oligomer hydrolase in Flavobacterium sp. Ki72 shows the enzyme's role in breaking down 6-aminohexanoic acid oligomers. This research contributes to our understanding of enzymatic reactions and their potential applications in biodegradation and recycling of synthetic materials like nylon (Kinoshita et al., 1981).
Biomedical Applications
Research on 6-Aminohexanoic acid derivatives also extends to biomedical applications. For instance, studies on phosphazene derivatives bearing amino acid ester groups, including those with 6-Aminohexanoic acid, indicate potential for biomedical uses, especially in drug delivery systems and bioimaging due to their thermosensitive properties (Uslu et al., 2017).
Environmental and Material Science
This compound plays a role in environmental science, particularly in the degradation of synthetic materials. Research on the biodegradation of nylon oligomers, where 6-aminohexanoate derivatives are key, highlights the potential for environmental remediation and recycling processes. The enzymatic degradation of these materials could pave the way for more sustainable management of synthetic waste (Negoro, 2000).
Properties
IUPAC Name |
6-aminohexan-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-6(8)4-3-5-7;/h6,8H,2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPUDNYUOAJWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-86-5 | |
Record name | 6-aminohexan-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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